molecular formula C23H16N4O6S B11497231 N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B11497231
M. Wt: 476.5 g/mol
InChI Key: LWYXKICEIQPDEY-UHFFFAOYSA-N
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

    Reduction: Reduction reactions could target the cyano group or the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of enzyme mechanisms or cellular processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases such as cancer or infections.

    Diagnostic Tools: Used in imaging or diagnostic assays.

Industry

    Materials Science:

    Agriculture: Possible use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action for N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings.

    Oxadiazole Derivatives: Compounds featuring the oxadiazole ring.

    Sulfonamides: Other sulfonamide-containing compounds.

Uniqueness

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C23H16N4O6S

Molecular Weight

476.5 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H16N4O6S/c1-30-18-8-7-15(23-26-25-22(33-23)14-5-3-2-4-6-14)10-21(18)34(28,29)27-17-11-20-19(31-13-32-20)9-16(17)12-24/h2-11,27H,13H2,1H3

InChI Key

LWYXKICEIQPDEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)NC4=CC5=C(C=C4C#N)OCO5

Origin of Product

United States

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